molecular formula C11H16O B14009239 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone CAS No. 32980-06-6

8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone

Cat. No.: B14009239
CAS No.: 32980-06-6
M. Wt: 164.24 g/mol
InChI Key: OCFLXMFTRFJPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone is a specialized decalin-based ketone that serves as a valuable synthetic intermediate in organic chemistry research. This compound features a fused bicyclic ring system, which provides a rigid structural framework for the construction of more complex molecules. Its core structure is a common motif in terpenoid and steroid chemistry, making it a versatile building block for the synthesis of natural product analogues and other pharmacologically relevant structures . Historical and current research indicates that closely related hexahydronaphthalenone derivatives are particularly significant in steroid synthesis, where they act as key precursors for constructing the carbon skeletons found in hormones and other steroidal compounds . The specific stereochemistry and substitution patterns on the decalin system, such as the 8a-methyl group, are crucial for directing subsequent chemical transformations and for influencing the three-dimensional shape of the final synthetic target. Researchers utilize this compound in method development, total synthesis projects, and in the exploration of new chemical spaces for drug discovery. The ketone functional group offers a handle for further functionalization through reduction, nucleophilic addition, or condensation reactions. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

32980-06-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

8a-methyl-1,4a,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C11H16O/c1-11-7-3-2-4-9(11)5-6-10(12)8-11/h5-6,9H,2-4,7-8H2,1H3

InChI Key

OCFLXMFTRFJPHW-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1C=CC(=O)C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 8a-methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone typically involves:

  • Construction of the bicyclic ring system via cycloaddition reactions (notably Diels-Alder).
  • Introduction of the methyl substituent at the 8a position.
  • Subsequent reduction or functional group transformations to yield the ketone.

A well-documented synthetic route starts from substituted cyclohexenones and conjugated dienes, employing Lewis acid catalysis to promote cycloaddition, followed by selective hydrogenation and reduction steps.

Key Synthetic Steps

Diels-Alder Cycloaddition
  • Starting Materials: 6,6-dimethyl-cyclohex-2-ene-1-one and 2-methyl-penta-1,3-diene.
  • Catalysts: Lewis acids such as boron trifluoride etherate (BF3·OEt2) are preferred for optimal yields. Other catalysts include aluminum chloride (AlCl3), titanium tetrachloride (TiCl4), ferric chloride (FeCl3), or perchloric acid (HClO4).
  • Conditions: The reaction is conducted under nitrogen atmosphere in an aprotic solvent like toluene, cooled to approximately 10 °C during diene addition, with stirring for several hours.
  • Pressure: Can be atmospheric or elevated (120–200 °C), with catalyst use less critical at higher temperatures.

This step forms the bicyclic ketone intermediate, predominantly yielding the cis isomer (~90%) with minor trans isomer (~10%).

Workup and Isolation
  • Hydrolysis with aqueous sodium carbonate solution to quench the reaction.
  • Removal of solvent under reduced pressure.
  • Distillation to isolate the bicyclic ketone with boiling point approximately 70–80 °C at 26.6 Pa.
  • Characterization by NMR and mass spectrometry confirms structure and isomer ratio.
Reduction to Corresponding Alcohol (Optional)
  • The bicyclic ketone can be reduced to the corresponding alcohol (naphthalenol) using strong hydride reagents.
  • Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used. Alternatives include sodium borohydride derivatives such as bis(2-methoxyethoxy)alumino sodium hydride (Vitride®) or sodium diethylaluminum hydride (OMH-1).
  • Procedure: The ketone is added slowly to a cooled suspension of the hydride in anhydrous ether under nitrogen. After reaction completion, hydrolysis with dilute sulfuric acid yields the alcohol.
  • Isolation: Organic phase washing, concentration, and distillation afford the purified product with boiling point 90–100 °C at 26.6 Pa.

Preparation of Starting Materials

Reaction Scheme Summary

Step Reactants/Conditions Product Notes
1 6,6-Dimethyl-cyclohex-2-ene-1-one + 2-methyl-penta-1,3-diene, BF3·OEt2, toluene, 10 °C, N2 atmosphere Bicyclic ketone (cis/trans mixture) ~90% cis isomer; catalyst critical for yield
2 Hydrolysis (Na2CO3 aq), solvent removal, distillation Purified bicyclic ketone Boiling point ~70–80 °C / 26.6 Pa
3 Reduction with LiAlH4 in anhydrous ether, hydrolysis with 10% H2SO4 Corresponding bicyclic alcohol (naphthalenol) Boiling point ~90–100 °C / 26.6 Pa

Analytical Data and Isomerism

  • Isomer Ratio: The reaction predominantly yields the cis isomer (~90%), with a minor trans isomer (~10%).
  • NMR Characterization: Key proton shifts include methyl singlets near 0.9–1.2 ppm, methine and methylene multiplets between 1.5–3.0 ppm, and olefinic or hydroxyl protons appearing as broad singlets around 4.7–5.6 ppm depending on the oxidation state.
  • Mass Spectrometry: Molecular ion peaks at m/e 206 for the ketone and m/e 208 for the alcohol, with characteristic fragmentations confirming the bicyclic structure.

Comprehensive Notes on Preparation

  • The Diels-Alder reaction is the cornerstone of the synthesis, enabling construction of the bicyclic framework with regio- and stereochemical control.
  • Lewis acid catalysis significantly improves yield and selectivity.
  • Reduction steps allow access to alcohol derivatives, expanding the compound's utility.
  • Reaction conditions such as temperature, pressure, and catalyst choice are critical parameters influencing product distribution and purity.
  • The synthetic route is adaptable for preparing optically pure derivatives by starting from chiral precursors or employing asymmetric catalysis, as documented in related literature.

Summary Table of Preparation Parameters

Parameter Description/Value Reference/Notes
Starting materials 6,6-Dimethyl-cyclohex-2-ene-1-one, 2-methyl-penta-1,3-diene Synthesized or commercially sourced
Catalyst BF3·OEt2 (preferred), AlCl3, TiCl4, FeCl3, HClO4 BF3·OEt2 gives best yields
Solvent Toluene Anhydrous conditions required
Temperature 10 °C during addition; 120–200 °C possible without catalyst Low temperature favors catalyst use
Pressure Atmospheric or elevated Elevated pressure may omit catalyst
Reaction time 4 hours addition + 1 hour stirring Ensures complete conversion
Workup Aqueous Na2CO3 hydrolysis, solvent removal, distillation Purifies product
Reduction agent Lithium aluminum hydride (LiAlH4) Alternative hydrides applicable
Reduction conditions Anhydrous ether, ice bath, slow addition Prevents side reactions
Product isomers ~90% cis, ~10% trans Confirmed by NMR and MS
Boiling points Ketone: 70–80 °C / 26.6 Pa; Alcohol: 90–100 °C / 26.6 Pa Distillation purification

Chemical Reactions Analysis

Types of Reactions

8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2-naphthoic acid.

    Reduction: Formation of 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2-naphthalenol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of fragrances and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group may also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

  • The hydroxymethyl vinyl derivative (C₁₆H₂₂O₂) exhibits enhanced antifungal activity due to hydrogen bonding with fungal cell wall enzymes, unlike the parent compound .
  • Isocorymbolone (C₁₅H₂₂O) contains an isopropenyl group, increasing its volatility and making it a major component in Cyperus essential oils .

Bioavailability: The simplified analog 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone (C₁₂H₁₈O) demonstrates superior pharmacokinetic properties, including higher membrane permeability .

Synthetic Derivatives :

  • Silyloxy-substituted derivatives (e.g., C₂₀H₃₄O₂Si) are synthesized for stability in antitumor scaffolds, leveraging protective groups for selective reactivity .

Research Findings

Antifungal Activity :

  • The hydroxymethyl vinyl analog shows a 50.3% match factor in mass spectral databases, correlating with its potent interaction with fungal proteins .
  • In contrast, the parent compound’s antifungal activity is moderate, linked to its interaction with Thr 149 and Gly 117 residues .

Antioxidant Capacity: this compound is a top phytometabolite in Coffea arabica extracts (5.26% peak area), contributing to anti-photoaging effects .

Synthetic Accessibility :

  • Nazarov et al. developed a preparative method for synthesizing hydroxylated derivatives (e.g., 5-hydroxy-4a-methyl analogs) via ketone reduction, enabling scalable production .

Biological Activity

8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone, also known as 2(1H)-Naphthalenone, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula: C11H16O
  • Molecular Weight: 164.25 g/mol
  • IUPAC Name: 4a-Methyl-4,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone
  • InChIKey: DSFKRIMLDLUFOE-UHFFFAOYSA-N

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In various studies:

  • Cell Lines Tested: The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Inhibition Rates: At concentrations of up to 250 μg/mL, significant inhibition rates were observed. For instance:
    • MCF-7 cell line showed up to 97.62% inhibition at the highest concentration tested.
    • HeLa cell line demonstrated similar trends with varying inhibition percentages based on concentration levels .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been investigated for its ability to inhibit the growth of various pathogens:

  • Pathogens Tested: The compound was tested against common bacterial strains.
  • Results: The findings suggested a concentration-dependent inhibition of bacterial growth, indicating potential use as a biocontrol agent in agricultural applications .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses include:

  • Induction of Apoptosis: Studies suggest that the compound may induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death.
  • Antioxidant Activity: The presence of antioxidant properties may contribute to its protective effects against oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Cancer Cell Lines:
    • A comprehensive study assessed the anticancer activity of various extracts containing this compound. Results showed that higher concentrations led to increased apoptosis markers in treated cells .
  • Agricultural Application:
    • A study focused on endophytes revealed that compounds similar to this compound could serve as effective biocontrol agents against crop pathogens like M. citricolor.

Data Summary Table

Biological ActivityCell Line/PathogenConcentration TestedInhibition Rate (%)
AnticancerMCF-7Up to 250 μg/mLUp to 97.62
AnticancerHeLaUp to 250 μg/mLUp to 44.15
AntimicrobialVarious BacteriaVariesConcentration-dependent

Q & A

Q. How is 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone identified in natural extracts?

Methodological Answer: Identification relies on gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5, HP-5) and comparison of retention indices (RI) and mass spectra to reference libraries. For example:

  • GC Conditions : Helium carrier gas, temperature programming (e.g., 50°C to 280°C at 4°C/min) .
  • Key Fragments : Base peaks at m/z 204 (molecular ion) and characteristic sesquiterpenoid fragments (e.g., m/z 161, 147) .
  • Natural Sources : Detected in Murraya koenigii leaf oil (0.3%) and coffee cascara extracts (5.26% peak area) .

Q. What spectroscopic methods are used to characterize its structure?

Methodological Answer: A combination of nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) is critical:

  • ¹H/¹³C NMR : Key shifts include methyl groups (δ ~1.2–1.8 ppm) and ketone carbons (δ ~207 ppm) .
  • IR : Strong absorption at ~1658 cm⁻¹ (C=O stretch) and ~3423 cm⁻¹ (hydroxyl groups in derivatives) .
  • HRMS : Exact mass confirmation (e.g., m/z 234.1675 for C₁₅H₂₂O₂) .

Q. Table 1: Representative NMR Data (from )

Proton/CarbonChemical Shift (δ, ppm)Assignment
¹H (CH₃)1.25 (s)8a-methyl
¹³C (C=O)207.2Ketone

Q. What are its natural sources and ecological roles?

Methodological Answer: The compound occurs in plants as a sesquiterpenoid, often associated with stress responses or antimicrobial activity:

  • Primary Sources : Air branches of medicinal plants (e.g., anticancer activity in ethanolic extracts) .
  • Ecological Role : Potential antioxidant in Coffea arabica cascara pulp, neutralizing free radicals in cancer cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer: Discrepancies (e.g., antioxidant vs. anticancer efficacy) arise from:

  • Extract Purity : Co-eluting compounds (e.g., hexadecanoic acid) may skew bioassays .
  • Assay Design : Use standardized protocols (e.g., MTT for cytotoxicity, DPPH for antioxidant activity) and isolate the compound via preparative GC .
  • Synergistic Effects : Test pure compound vs. crude extracts to distinguish direct activity .

Q. What computational strategies predict its molecular interactions?

Methodological Answer: Molecular docking studies target enzymes like AP-1 or sesquiterpene synthases:

  • Software : AutoDock Vina or Schrödinger Suite .
  • Key Interactions : Hydrogen bonds with Thr 58, Gln 161, and hydrophobic contacts with Leu 160 (validated via RMSD <2.0 Å) .
  • Validation : Compare docking scores with known inhibitors (e.g., GMP/UMP analogs) .

Q. What challenges exist in synthesizing stereoisomers of this compound?

Methodological Answer: Stereochemical complexity requires annelation and chiral resolution techniques:

  • Key Step : Conjugate addition-annelation using 3-trimethylsilyl-3-buten-2-one to form the decalin core .
  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .
  • Yield Optimization : Microwave-assisted synthesis reduces epimerization .

Q. Table 2: Synthetic Routes and Yields (from )

MethodYield (%)Purity (HPLC)
Michael Addition-Annelation65≥99
Classical Annelation4295

Q. How does structural modification enhance its bioactivity?

Methodological Answer: Derivatization at C-6 (e.g., hydroxymethylvinyl groups) improves hydrogen bonding capacity:

  • Modification : Introduce polar substituents (e.g., -OH, -OCH₃) to enhance solubility and target affinity .
  • SAR Studies : Compare analogs like 6-isopropenyl derivatives for antioxidant potency .

Q. What advanced analytical methods address co-elution in GC-MS analysis?

Methodological Answer:

  • Two-Dimensional GC (GC×GC) : Resolves co-eluting sesquiterpenoids using orthogonal phases .
  • High-Resolution MS (HRMS) : Differentiates isomers via exact mass (e.g., m/z 234.1675 vs. 220.3505) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.